2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
“2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is a chemical compound with the molecular formula C19H18F6O6S2 and a molecular weight of 520.457 . It is used for the preparation of cyclic and acyclic polyfluorosiloxanes as precursors to per- and polyfluoroethers .
Molecular Structure Analysis
The molecular structure of “2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is complex, with a total of 33 heavy atoms . The compound has a high molecular weight of 520.5 g/mol . The exact mass and monoisotopic mass are both 520.04489961 g/mol . The compound has a complexity of 780 .Physical and Chemical Properties Analysis
The compound has a high molecular weight of 520.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has 12 hydrogen bond acceptors . It has a rotatable bond count of 10 . The topological polar surface area is 104 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Fluorinated Derivatives : A study by Sipyagin et al. (2004) demonstrates the synthesis of fluorinated derivatives from compounds similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its potential for creating fluorine-containing substances (Sipyagin et al., 2004).
New Compound Synthesis : Fall et al. (2021) synthesized a new compound starting from a precursor closely related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), showcasing its role in the formation of novel chemical structures (Fall et al., 2021).
Cyclodextrin Mediated N-Alkylation : Fischer et al. (2013) reported the synthesis of a compound through cyclodextrin mediated N-alkylation, starting with a molecule similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its utility in complex chemical reactions (Fischer et al., 2013).
Coordination Chemistry and Material Science
- Coordination Chemistry of Fluorocarbons : Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, which could include derivatives of 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its significance in inorganic chemistry and materials science (Plenio et al., 1997).
Advanced Material Synthesis
- Synthesis of Fluorine-Containing Polyamides : Liaw and Wang (1996) reported the synthesis of fluorine-containing polyamides derived from a compound structurally similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), highlighting its application in the development of advanced materials (Liaw & Wang, 1996).
Electrochemistry and Polymer Science
- Electrochemical Characterization : Sasaki et al. (1999) synthesized derivatives of fluorobenzenes, which could include compounds related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), for electrochemical studies, demonstrating its relevance in electrochemistry and polymer science (Sasaki et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISLGXGKZSROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979207 |
Source
|
Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-01-9 |
Source
|
Record name | 632-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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